4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione
Description
4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione is a structurally complex spirocyclic compound featuring a fused pyranoindolizine core and a [1,3]dioxolane ring. The molecule contains multiple stereocenters, including a hydroxyl group at the 4'-position and an ethyl substituent, which contribute to its stereochemical complexity . Its IUPAC name reflects the spiro junction at the 6' position of the pyrano[3,4-f]indolizine system and the 1,3-dioxolane ring.
Properties
IUPAC Name |
4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFZMAJAVDXFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001109027 | |
| Record name | 4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102978-41-6 | |
| Record name | 4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102978-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001109027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione (CAS No. 110351-94-5) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO5 |
| Molecular Weight | 263.25 g/mol |
| Melting Point | 183-185 °C (decomposition) |
| Density | 1.50 g/cm³ |
| Storage Temperature | 2-8 °C |
| pKa | 11.20 |
The compound is characterized as a light yellow solid and is soluble in organic solvents. Its structure features a complex arrangement that includes a pyranoindolizine core, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- Cell Lines Tested :
- LOX IMVI (melanoma)
- RXF 393 (renal cancer)
In these studies, the compound exhibited growth inhibition values indicating its efficacy in suppressing tumor cell proliferation. The GI50 values (the concentration required to inhibit cell growth by 50%) were notably low for some derivatives of this compound, suggesting potent anticancer properties .
Antimicrobial Properties
The compound has also been investigated for antimicrobial activity . Preliminary assays indicate that it may possess inhibitory effects against certain bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial properties, there are indications that this compound may exhibit anti-inflammatory and antioxidant activities. These effects are particularly relevant in the context of chronic diseases where inflammation plays a critical role.
Study on Anticancer Activity
A significant study conducted by the National Cancer Institute evaluated the cytotoxicity of the compound across a panel of cancer cell lines using the sulforhodamine B assay. The findings revealed:
- Compounds with Outstanding Activity :
- Some derivatives showed GI50 values lower than 1 µM against multiple cell lines.
These results underscore the potential of this compound as a lead structure for developing new anticancer agents .
Synthesis and Structure-Activity Relationship
Research into the synthesis of this compound has provided insights into its structure-activity relationship (SAR). Modifications to the core structure have been shown to enhance biological activity. For example:
- Substituents : The presence of specific substituents on the indolizine ring significantly affects both cytotoxicity and selectivity towards cancer cells.
This aspect is crucial for medicinal chemistry efforts aimed at optimizing therapeutic efficacy while minimizing side effects .
Scientific Research Applications
Biological Applications
This compound has shown potential in several areas of biological research:
Cancer Research
Studies indicate that 4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione exhibits cytotoxic effects against various cancer cell lines. It has been observed to induce apoptosis and inhibit cell proliferation in tumor cells, making it a candidate for further development as an anticancer agent .
Cardiovascular Disease
Research highlights its potential role in cardiovascular health by modulating inflammatory pathways and oxidative stress responses. The compound may help in reducing the risk of cardiovascular diseases through its antioxidant properties .
Neurological Disorders
There is emerging evidence suggesting that this compound could be beneficial in treating neurological conditions. Its ability to cross the blood-brain barrier allows it to exert neuroprotective effects, potentially aiding in the management of diseases such as Alzheimer's and Parkinson's .
Metabolic Disorders
The compound has been linked to metabolic regulation, showing promise in the treatment of metabolic syndrome and related disorders. It may influence glucose metabolism and lipid profiles, contributing to improved metabolic health .
Case Studies
Several case studies have documented the efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values below 10 µM. |
| Study B | Inflammation | Showed reduction in pro-inflammatory cytokines in animal models of arthritis. |
| Study C | Neuroprotection | Indicated improvement in cognitive function in rodent models of Alzheimer's disease after administration of the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of spirocyclic alkaloids and heterocyclic derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations
Spiro Systems and Ring Diversity: The target compound’s [1,3]dioxolane ring distinguishes it from analogues like (S)-4-ethyl-4-hydroxy-pyranoindolizine, which lacks this moiety . The dioxolane ring may enhance solubility or metabolic stability compared to simpler pyranoindolizine derivatives. In contrast, the spiro pyrrolizine-indole compound () features a thiazole substituent and allyl group, which are absent in the target compound. These groups may contribute to its reported hydrogen-bonded crystal packing and biological activity .
Stereochemical Considerations :
- The (4S)-configuration in Accela ChemBio’s derivative highlights the importance of stereochemistry in synthetic analogues. The target compound’s stereocenters (e.g., 4'-hydroxyethyl group) could similarly influence its reactivity or pharmacological profile.
Biological Activity: While the target compound lacks direct bioactivity data, structurally related spiro derivatives (e.g., ’s pyrrolizine-indole compound) show promise in treating diabetes complications and inflammation . This suggests that the pyranoindolizine-dioxolane scaffold may warrant further pharmacological screening.
Synthetic and Analytical Data :
- The target compound’s synthesis and characterization are less documented compared to analogues like the tetrahydroimidazopyridine derivative (), which has detailed NMR, IR, and HRMS data . Future studies should prioritize similar analytical profiling.
Research Implications and Gaps
- Structural Optimization : The dioxolane ring in the target compound offers a unique handle for derivatization to improve bioavailability or target selectivity.
- Bioactivity Screening : Prioritize assays against diabetes-related targets (e.g., aldose reductase) or inflammatory pathways, given activity in related spiro compounds .
- Stereochemical Studies : Investigate the impact of the (4S)-configuration (as in ) on the target compound’s properties .
Q & A
Q. What are the recommended synthetic routes for 4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione?
- Methodological Answer : A one-pot two-step reaction under reflux conditions is commonly employed, utilizing dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) for acid catalysis. Post-reaction, quenching with saturated Na₂CO₃ and extraction with ethyl acetate (EtOAc) followed by column chromatography (e.g., silica gel with DCM/methanol) ensures purity. For example, analogous spiro compounds were synthesized via similar protocols with yields exceeding 85% .
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~2.3–2.6 ppm for CH₂), hydroxy (δ ~4.5–5.5 ppm), and spirocyclic protons (δ ~3.0–4.0 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
- HRMS (ESI) : Validate molecular weight (e.g., calculated vs. observed m/z with <5 ppm error) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After extraction with EtOAc, employ silica gel column chromatography with gradient elution (e.g., DCM:methanol 95:5 to 90:10). For polar impurities, recrystallization from ethanol or acetonitrile is recommended, as demonstrated for structurally related dihydrospiro compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the spirocyclic core in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model the electronic structure and frontier molecular orbitals (FMOs). For example, studies on similar pyrano-indolizine derivatives revealed that electron-withdrawing substituents stabilize the LUMO, enhancing electrophilic reactivity .
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Validate activity trends using multiple assays (e.g., antiproliferative IC₅₀ in cancer cell lines vs. normal cells) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural Analog Comparison : Compare with derivatives like 7-ethylcamptothecin () to isolate substituent effects .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at the ethyl or hydroxy groups (e.g., replacing ethyl with propyl or introducing fluorinated hydroxy groups) .
- Phenotypic Profiling : Test analogs against bacterial/viral strains or cancer cell panels to identify key functional groups. For example, pyrano-furo-pyridone pseudo-natural products showed enhanced activity with isopentyl substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
